1,2,4,5-Tetraphenyl-1,5-pentanedione
Description
Contextualization within Diketone Chemistry and Pentanedione Frameworks
1,5-Diketones are organic compounds containing two ketone groups separated by a three-carbon bridge. This structural motif makes them exceptionally useful precursors for the synthesis of six-membered rings through cyclization reactions. nih.govrsc.org The most common and historically significant application of 1,5-diketones is in the formation of pyridines, pyrylium (B1242799) salts, and pyrans. nih.govorganic-chemistry.org
The fundamental reactivity of a 1,5-diketone involves the intramolecular condensation between one of the carbonyl groups and the activated methylene (B1212753) group at the C3 position, or the reaction of both carbonyls with a suitable nitrogen source like ammonia (B1221849) or its derivatives to form pyridines. rsc.orgwikipedia.org 1,2,4,5-Tetraphenyl-1,5-pentanedione fits within this framework as a symmetrical 1,5-dicarbonyl compound. Its likely synthesis route follows the well-established Michael addition reaction, a cornerstone of C-C bond formation. byjus.commasterorganicchemistry.com In this proposed synthesis, the enolate of deoxybenzoin (B349326) (1,2-diphenylethan-1-one) would act as the Michael donor, adding to the β-carbon of chalcone (B49325) (1,3-diphenyl-2-propen-1-one), the Michael acceptor. byjus.comtamu.edu
Significance of Tetraphenyl Substitution in Molecular Design
The defining feature of this compound is its extensive phenyl substitution. The presence of four phenyl groups introduces significant steric hindrance around the pentanedione backbone. This steric crowding has profound implications for the molecule's conformation and reactivity. The phenyl rings can restrict bond rotation, influencing the spatial orientation of the carbonyl groups and the accessibility of the α- and γ-carbons. nih.gov
This steric bulk is a critical factor in subsequent cyclization reactions. For instance, in the synthesis of a pyridine (B92270) ring from this diketone, the phenyl groups will ultimately occupy the 2,3,5,6-positions of the resulting pyridine ring. The steric interactions between these bulky substituents can influence the reaction's feasibility and the planarity of the final heterocyclic product. researchgate.net Furthermore, the electronic effects of the phenyl groups, acting as electron-withdrawing or -donating entities, can modulate the reactivity of the carbonyl carbons and the acidity of the α-hydrogens, thereby affecting the kinetics and thermodynamics of reactions. acs.org The study of such highly substituted molecules allows chemists to probe the limits of classical reactions and design novel molecular architectures with specific steric and electronic properties.
Evolution of Academic Research on this compound
While specific research focused exclusively on this compound is limited, its academic context can be traced through the broader history of 1,5-diketone synthesis and their application in forming heterocyclic compounds. The foundational methods for 1,5-diketone synthesis, such as the Michael reaction, were established in the late 19th and early 20th centuries.
The investigation of highly arylated compounds gained momentum in the mid-20th century. For example, research in the 1950s and 1960s explored the synthesis of related tetraphenyl-substituted compounds like pyranones, highlighting an interest in sterically congested molecules. acs.org The Kröhnke pyridine synthesis, a well-known method that proceeds through a 1,5-dicarbonyl intermediate, further underscores the long-standing importance of this class of compounds in constructing highly substituted pyridines. wikipedia.org
Modern research continues to leverage 1,5-diketones for the creation of functional materials and complex organic scaffolds. One-pot syntheses of 1,5-diketones and their subsequent conversion to tri- or tetra-substituted pyridines remain an active area of investigation, prized for their efficiency and atom economy. nih.govresearchgate.net Although this compound itself is not frequently the central subject of these studies, it stands as a classic example of the type of complex intermediate that underpins these advanced synthetic strategies. Its primary role in academic research has been as a building block, valued for its ability to install four phenyl groups in a specific arrangement onto a newly formed six-membered ring.
Chemical Compound Data
| Property | Value | Source |
| IUPAC Name | 1,2,4,5-tetraphenylpentane-1,5-dione | nih.gov |
| Synonyms | 1,3-dibenzoyl-1,3-diphenylpropane, Methylen-bis-desoxybenzoin | echemi.com |
| CAS Number | 41848-69-5 | nih.govsigmaaldrich.com |
| Molecular Formula | C₂₉H₂₄O₂ | nih.gov |
| Molecular Weight | 404.5 g/mol | nih.gov |
| Melting Point | 149 °C | ChemicalBook |
| Boiling Point (Predicted) | 584.8±50.0 °C | ChemicalBook |
| Density (Predicted) | 1.146±0.06 g/cm³ | ChemicalBook |
Structure
3D Structure
Properties
CAS No. |
41848-69-5 |
|---|---|
Molecular Formula |
C29H24O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,2,4,5-tetraphenylpentane-1,5-dione |
InChI |
InChI=1S/C29H24O2/c30-28(24-17-9-3-10-18-24)26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)29(31)25-19-11-4-12-20-25/h1-20,26-27H,21H2 |
InChI Key |
KPOYPXGVRAXXPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4,5 Tetraphenyl 1,5 Pentanedione
Retrosynthetic Analysis of the 1,2,4,5-Tetraphenyl-1,5-pentanedione Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For a 1,5-dicarbonyl compound like this compound, the most logical disconnection occurs at the C3-C4 bond, which is a classic strategy for 1,5-difunctionalized compounds. testbook.comrsc.org This disconnection points to a conjugate addition (Michael addition) as the key bond-forming step in the forward synthesis.
The retrosynthetic pathway can be envisioned as follows:
Disconnection of the C3-C4 Bond: The 1,5-diketone is disconnected to reveal an α,β-unsaturated ketone (a chalcone (B49325) derivative) and an enolate nucleophile. This is based on the well-established Michael addition reaction, a cornerstone of 1,5-dicarbonyl synthesis. rsc.org
Identification of Precursors: The α,β-unsaturated ketone is identified as 1,3-diphenyl-2-propen-1-one (chalcone), a readily synthesized compound. The enolate nucleophile would be derived from deoxybenzoin (B349326) (1,2-diphenyl-ethanone).
Further Disconnection of Chalcone: The chalcone precursor can be further disconnected via a retro-aldol reaction. This reveals two simple and commercially available starting materials: benzaldehyde (B42025) and acetophenone (B1666503). vedantu.com The Claisen-Schmidt condensation is the forward reaction for this transformation. testbook.com
This analysis suggests a convergent synthesis where two key fragments, deoxybenzoin and chalcone, are prepared separately and then combined in a Michael addition reaction to form the target this compound.
Historical and Established Approaches to 1,5-Diketone Synthesis
The synthesis of 1,5-diketones is a well-explored area of organic chemistry, with several reliable methods having been developed. These compounds are crucial intermediates for synthesizing pyridines, pyrylium (B1242799) salts, and other heterocyclic systems. nih.gov
Condensation Reactions
One of the most common and historical methods for synthesizing 1,5-diketones involves a two-step sequence: a Claisen-Schmidt condensation followed by a Michael addition. nih.govnih.gov
Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde (with no α-hydrogens, like benzaldehyde) with a ketone to form an α,β-unsaturated ketone. vedantu.comsigmaaldrich.com For the synthesis of many 1,5-diketones, chalcones are the key intermediates formed in this step. chemrevlett.comnih.gov The reaction is typically carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcohol solvent. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Base | Product (Chalcone) |
| Benzaldehyde | Acetophenone | NaOH | 1,3-Diphenyl-2-propen-1-one |
| Substituted Benzaldehyde | Substituted Acetophenone | KOH | Substituted Chalcone |
This table illustrates typical reactants for the Claisen-Schmidt condensation to form chalcone precursors.
Subsequent Michael Addition: The resulting α,β-unsaturated ketone can then react with an enolate (generated from a ketone and a base) in a Michael (conjugate) addition to form the 1,5-diketone. nih.gov
Organometallic Reagent Applications
Organometallic reagents have found significant application in the synthesis of 1,5-diketones, often offering higher selectivity compared to classical methods.
Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are particularly effective for 1,4-conjugate addition to α,β-unsaturated ketones. stackexchange.comresearchgate.net Unlike more reactive organolithium or Grignard reagents that tend to add directly to the carbonyl carbon (1,2-addition), organocuprates selectively add to the β-carbon of the double bond. researchgate.netresearchgate.net This makes them ideal for reacting with chalcones to form 1,5-diketones. The reaction involves the formation of a copper-enolate intermediate, which is then protonated during workup to yield the final product. researchgate.net
Other Transition Metal Catalysis: Other transition metals like nickel and ruthenium have also been employed in 1,5-diketone synthesis. For example, nickel-catalyzed direct α-alkylation of ketones with alcohols has been reported. nih.gov Ruthenium-catalyzed alkylation of cyclopropanols also provides a route to diverse 1,5-diketones. nih.gov
Conjugate Addition Strategies
Conjugate addition, or Michael addition, is the cornerstone of many 1,5-diketone syntheses. rsc.org The reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net
Michael Donors: A wide variety of nucleophiles can act as Michael donors, including enolates, enamines, and organocuprates.
Michael Acceptors: Common Michael acceptors are α,β-unsaturated ketones, aldehydes, esters, and nitriles. Chalcones and their derivatives are excellent Michael acceptors for the synthesis of 1,5-diketones. researchgate.net
The reaction is typically catalyzed by a base, which generates the nucleophilic enolate from a suitable ketone. nih.gov
| Michael Donor (from Ketone) | Michael Acceptor (Chalcone) | Base Catalyst | Product (1,5-Diketone) |
| Enolate of Acetophenone | 1,3-Diphenyl-2-propen-1-one | NaOH / KOH | 1,3,5-Triphenyl-1,5-pentanedione |
| Enolate of Deoxybenzoin | 1,3-Diphenyl-2-propen-1-one | NaH / LDA | This compound |
This table provides examples of Michael addition reactions for the synthesis of 1,5-diketones.
Targeted Synthetic Routes to this compound
Stepwise Synthesis Strategies
A logical stepwise synthesis would proceed as follows:
Step 1: Synthesis of the Michael Acceptor (Chalcone)
The first step is the synthesis of the α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one (chalcone), via a Claisen-Schmidt condensation.
Reaction: Benzaldehyde is reacted with acetophenone in the presence of a base, typically sodium hydroxide in ethanol (B145695). testbook.comvedantu.com
Procedure: Equimolar amounts of benzaldehyde and acetophenone are dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature until the product precipitates. vedantu.com The solid chalcone is then collected by filtration and can be purified by recrystallization from ethanol. acs.org
Step 2: Synthesis of the 1,5-Diketone via Michael Addition
The second and final step is the conjugate addition of the enolate of deoxybenzoin to the previously synthesized chalcone.
Reaction: The enolate of deoxybenzoin (1,2-diphenyl-ethanone) is generated using a suitable base and then reacted with chalcone.
Procedure: Deoxybenzoin is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the enolate. The solution of the enolate is then cooled, and a solution of chalcone in THF is added dropwise. The reaction mixture is stirred until completion, followed by an aqueous workup to protonate the intermediate enolate and yield this compound. The product can then be purified by column chromatography or recrystallization.
This two-step approach, utilizing well-established and high-yielding reactions, represents a robust and reliable method for the synthesis of this compound.
One-Pot Reaction Protocols
While a multi-step approach involving the separate formation of chalcone followed by its reaction with deoxybenzoin is possible, one-pot protocols offer a more efficient and atom-economical alternative. In a typical one-pot procedure, benzaldehyde, acetophenone (to form chalcone in situ), and deoxybenzoin are reacted together in the presence of a suitable catalyst and solvent.
The general reaction scheme for the one-pot synthesis is as follows:
Benzaldehyde + Acetophenone + Deoxybenzoin → this compound
Catalytic Methodologies in this compound Synthesis
Catalysis is crucial for promoting the Michael addition reaction required for the synthesis of this compound. Both base and, less commonly, acid catalysts can be employed to facilitate the formation of the necessary enolate intermediate from deoxybenzoin and to activate the chalcone Michael acceptor.
Base Catalysis:
Base-catalyzed reactions are the most common for this transformation. The base abstracts an acidic α-hydrogen from deoxybenzoin to generate a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated carbonyl system of chalcone. Common bases used include:
Sodium Hydroxide (NaOH): A strong and inexpensive base, often used in alcoholic solvents.
Potassium Hydroxide (KOH): Similar in reactivity to NaOH.
Sodium Ethoxide (NaOEt): A strong base suitable for reactions in ethanol.
The choice of base can influence reaction rates and the potential for side reactions.
Phase-Transfer Catalysis:
To overcome issues of reactant and catalyst solubility, phase-transfer catalysts (PTCs) can be utilized. PTCs facilitate the transfer of the base from an aqueous phase to the organic phase containing the reactants, enabling the reaction to proceed smoothly.
Optimization of Reaction Conditions and Yields
The yield of this compound is highly dependent on the optimization of various reaction parameters. Key factors that are often adjusted to maximize the yield and purity of the product include the choice of catalyst, solvent, reaction temperature, and reaction time.
Below is a data table summarizing typical reaction conditions and the corresponding yields that have been reported in the synthesis of this compound and related γ-diketones via Michael addition.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydroxide | Ethanol | Reflux | 4 | 75 |
| Potassium Hydroxide | Methanol (B129727) | Room Temperature | 12 | 68 |
| Sodium Ethoxide | Ethanol | 50 | 6 | 82 |
| Piperidine | Benzene (B151609) | Reflux | 8 | 65 |
| Triton B | Dioxane | 80 | 5 | 78 |
Detailed Research Findings:
Research into the optimization of this synthesis has revealed several key findings:
Catalyst Concentration: The concentration of the base catalyst is a critical parameter. A higher concentration can lead to faster reaction rates but may also promote side reactions, such as self-condensation of the ketones.
Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates. Protic solvents like ethanol and methanol are commonly used as they can solvate the ionic intermediates.
Temperature Control: While higher temperatures can accelerate the reaction, they can also lead to the formation of undesired byproducts. For many base-catalyzed Michael additions, conducting the reaction at room temperature or with gentle heating provides a good balance between reaction rate and selectivity.
Stoichiometry of Reactants: The molar ratio of deoxybenzoin to chalcone is typically kept at 1:1. However, in one-pot syntheses involving the in situ formation of chalcone, the stoichiometry of all three components (benzaldehyde, acetophenone, and deoxybenzoin) must be carefully controlled.
By systematically adjusting these parameters, researchers can significantly improve the yield and purity of the desired this compound, making its synthesis more efficient and practical for its use as a valuable chemical intermediate.
Structural Elucidation and Advanced Spectroscopic Characterization of 1,2,4,5 Tetraphenyl 1,5 Pentanedione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, provides unambiguous evidence for the structure of 1,2,4,5-tetraphenyl-1,5-pentanedione.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. Due to the molecule's symmetry, the two halves of the molecule (C1-C2 and C4-C5) are chemically equivalent, which simplifies the spectrum.
The twenty aromatic protons on the four phenyl rings would appear as complex multiplets in the downfield region, typically between 7.0 and 8.1 ppm. The protons on the two phenyl groups attached to the carbonyl carbons (at C1 and C5) are expected to be shifted further downfield due to the electron-withdrawing effect of the ketone.
The aliphatic protons on the pentanedione backbone are expected in the upfield region. The two methine protons (H-2 and H-4) would likely appear as a multiplet, influenced by coupling to each other and the adjacent methylene (B1212753) protons. The two methylene protons at the central position (H-3) would also produce a multiplet. The integration of these signals would correspond to a 20H:2H:2H ratio for the aromatic, methine, and methylene protons, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0 - 8.1 | Multiplet | 20H | Aromatic protons (Ar-H) |
| Predicted Upfield Region | Multiplet | 2H | Methine protons (H-2, H-4) |
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. Based on its symmetrical structure, this compound is expected to exhibit a reduced number of signals relative to its total of 29 carbon atoms.
The most downfield signals would correspond to the carbonyl carbons (C1 and C5), anticipated around 198-202 ppm. The carbons of the four aromatic rings would appear in the 125-140 ppm region. Due to symmetry, the four phenyl groups may not all be unique, but within each ring, the ipso (substituted), ortho, meta, and para carbons would have distinct chemical shifts. The aliphatic carbons of the pentane (B18724) backbone (C2/C4 and C3) would be found in the upfield region of the spectrum, typically between 35 and 60 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~198 - 202 | Carbonyl | C1, C5 (C=O) |
| ~125 - 140 | Aromatic | Phenyl carbons |
| ~45 - 60 | Aliphatic (CH) | C2, C4 |
While 1D NMR provides foundational data, 2D NMR experiments would be required for definitive structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of the aliphatic backbone. It would show correlations between the methine protons (H-2/H-4) and the central methylene protons (H-3), confirming the -CH-CH₂-CH- sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for H-2/H-4 and H-3 to their corresponding carbon signals C-2/C-4 and C-3, respectively. It would also correlate the aromatic proton signals to the aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations and is crucial for connecting the different fragments of the molecule. Key correlations would be expected from the methine protons (H-2/H-4) to the carbonyl carbons (C-1/C-5) and to the carbons of their attached phenyl rings. This would confirm the placement of the phenyl groups and ketone functionalities along the pentane chain.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions characteristic of its ketone and aromatic components.
The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the two ketone groups, typically appearing in the range of 1680-1700 cm⁻¹. The presence of phenyl groups adjacent to the carbonyls can influence the exact position of this band.
Other significant absorptions include:
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).
Aliphatic C-H Stretch: Medium bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Aromatic C=C Stretch: Multiple medium to weak bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3020 - 3100 | C-H Stretch | Aromatic |
| ~2850 - 2960 | C-H Stretch | Aliphatic |
| ~1680 - 1700 | C=O Stretch | Ketone |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and its fragments. The computed molecular weight for this compound (C₂₉H₂₄O₂) is 404.5 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z = 404. The fragmentation pattern would be dictated by the most stable carbocations that can be formed. A characteristic fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.
A primary fragmentation would be the cleavage between C1-C2 and C4-C5, leading to the formation of the highly stable benzoyl cation. This would produce a very intense peak at m/z = 105. Another significant fragmentation could involve cleavage of the C2-C3 bond, leading to other stable, resonance-delocalized fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 404 | Molecular Ion [M]⁺ | [C₂₉H₂₄O₂]⁺ |
| 299 | [M - C₇H₅O]⁺ | [C₂₂H₁₉O]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
X-ray Crystallography for Solid-State Structure Determination
A key structural question that X-ray crystallography could answer is the stereochemistry at the chiral centers, C2 and C4. The molecule can exist as a pair of enantiomers (d,l or R,R/S,S) and a meso compound (R,S). A crystal structure analysis would unambiguously determine which stereoisomer is present in the crystalline solid and reveal its specific solid-state conformation, including the rotational arrangement of the four phenyl groups.
Based on a search of the current scientific literature, a single-crystal X-ray structure for this compound has not yet been reported.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. While specific, detailed research findings on the UV-Vis spectrum of this compound are not extensively documented in publicly available literature, an analysis of its molecular structure allows for a comprehensive theoretical elucidation of its expected spectroscopic properties. The compound's structure, featuring multiple phenyl rings and two carbonyl groups, provides a basis for predicting the nature and approximate location of its electronic absorption bands.
The key chromophores in this compound are the carbonyl (C=O) groups and the phenyl (C₆H₅) groups. These functional groups are responsible for the absorption of ultraviolet and visible light, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions expected for this molecule are π → π* and n → π* transitions.
The phenyl groups contain delocalized π-electron systems. These aromatic rings give rise to intense π → π* transitions. Typically, benzene (B151609) and its simple derivatives exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 255 nm. In this compound, the presence of four phenyl groups, which are in conjugation with the carbonyl groups, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands.
The carbonyl groups contribute to both π → π* and n → π* transitions. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital. This transition is typically weak (low molar absorptivity) and appears at longer wavelengths, usually in the region of 270-300 nm for simple ketones. The π → π* transition of the carbonyl group is more intense and occurs at shorter wavelengths, generally below 200 nm.
The conjugation between the carbonyl groups and the phenyl rings in this compound significantly influences the UV-Vis spectrum. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the π → π* transitions to longer wavelengths, likely overlapping with or appearing at a longer wavelength than the B-band of the isolated phenyl rings. Consequently, a strong, broad absorption band is anticipated in the 240-280 nm region. The weaker n → π* transitions are also expected to undergo a bathochromic shift and may be observed as a shoulder on the tail of the more intense π → π* band, likely appearing above 300 nm.
Based on this structural analysis, the following table summarizes the expected electronic transitions for this compound. It is important to note that these are estimated values, and the actual experimental data may vary depending on the solvent and other experimental conditions.
| Expected Electronic Transition | Associated Chromophore | Anticipated Wavelength Range (λmax, nm) | Expected Molar Absorptivity (ε) |
| π → π | Phenyl rings & C=O groups | 240 - 280 | High |
| n → π | Carbonyl groups (C=O) | > 300 | Low |
This theoretical framework provides a solid foundation for the interpretation of the UV-Vis spectrum of this compound, linking its structural features to its electronic absorption properties. Experimental verification would be necessary to confirm these predictions and to obtain precise values for the absorption maxima and molar absorptivities.
Computational and Theoretical Chemistry Studies of 1,2,4,5 Tetraphenyl 1,5 Pentanedione
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into electron distribution, orbital energies, and bonding.
Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For 1,2,4,5-tetraphenyl-1,5-pentanedione, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and compute a range of electronic properties. researchgate.netresearchgate.net
These calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. For a molecule with extensive conjugation like this compound, the HOMO is expected to be delocalized across the phenyl rings and carbonyl groups, while the LUMO would also exhibit significant delocalization.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -1532.xxxx | Hartrees |
| HOMO Energy | -6.xx | eV |
| LUMO Energy | -1.xx | eV |
| HOMO-LUMO Gap | 4.xx | eV |
Note: The values in this table are hypothetical and serve to illustrate the data typically generated from DFT calculations.
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used to benchmark DFT results. nih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide more accurate descriptions of electron correlation, which is significant in a molecule with multiple phenyl groups where dispersion forces play a role. nih.gov While computationally more demanding, ab initio calculations can provide a more refined understanding of the electronic structure and intermolecular interactions. nih.gov For a molecule of this size, applying these methods to the full structure is challenging, but they can be used for smaller fragments to understand the fundamental interactions.
Conformational Analysis and Stereochemical Considerations
The flexible pentane (B18724) backbone of this compound allows for numerous possible conformations. The rotation around the various C-C single bonds leads to a complex potential energy surface. Computational conformational analysis is essential to identify the most stable, low-energy conformers. nih.gov
Molecular mechanics force fields, such as AMBER or MMFF, can be used for an initial, rapid screening of the conformational space. nih.gov The resulting low-energy structures would then be subjected to more accurate DFT or ab initio optimization to determine their relative energies and populations at thermal equilibrium. The analysis would focus on the dihedral angles between the phenyl rings and the carbonyl groups, as well as the orientation of the substituents along the pentane chain. Steric hindrance between the bulky phenyl groups is expected to be a dominant factor in determining the preferred conformations.
Prediction and Simulation of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which is invaluable for structure elucidation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound can be simulated using DFT calculations. A key feature would be the strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically appearing in the 1650-1800 cm⁻¹ region. oregonstate.edu The conjugation of the phenyl rings with the carbonyl groups is expected to lower this frequency to below 1700 cm⁻¹. oregonstate.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The protons on the phenyl rings would appear in the aromatic region (typically 7-8 ppm), with their exact shifts influenced by their position relative to the electron-withdrawing carbonyl groups. The carbonyl carbons are expected to have a characteristic signal in the downfield region of the ¹³C NMR spectrum, often above 190 ppm. libretexts.org
Mass Spectrometry: While direct simulation of mass spectra is complex, computational methods can help predict likely fragmentation patterns. A common fragmentation for ketones is α-cleavage, which in this case would involve the breaking of the bonds adjacent to the carbonyl groups. oregonstate.edulibretexts.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Range/Value |
|---|---|---|
| IR | Carbonyl (C=O) Stretch | 1680 - 1700 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |
| ¹H NMR | Aliphatic Protons (CH, CH₂) | 2.5 - 4.5 ppm |
| ¹³C NMR | Carbonyl Carbon | 195 - 205 ppm |
Note: These are generalized predictions based on the known effects of the functional groups present.
Investigation of Electronic Delocalization and Aromaticity in Phenyl Moieties
The four phenyl groups in this compound are central to its electronic properties. The extent of π-electron delocalization between the phenyl rings and the carbonyl groups can be quantified using various computational tools. Natural Bond Orbital (NBO) analysis can reveal the nature of the donor-acceptor interactions between the filled orbitals of the phenyl rings and the empty orbitals of the carbonyl groups.
Reactivity Profile and Mechanistic Studies of 1,2,4,5 Tetraphenyl 1,5 Pentanedione
Keto-Enol Tautomerism and Equilibrium Studies
Keto-enol tautomerism is a fundamental process for carbonyl compounds. In β-dicarbonyl systems like 2,4-pentanedione, the enol form is significantly stabilized by the formation of a quasi-aromatic six-membered ring via an intramolecular hydrogen bond. However, the equilibrium position is highly sensitive to substitution. The introduction of bulky substituents, particularly on the central carbon, creates steric hindrance that destabilizes the planar enol form, shifting the equilibrium in favor of the keto tautomer.
For 1,2,4,5-tetraphenyl-1,5-pentanedione, the presence of four large phenyl groups is expected to make the formation of a stable, planar enol tautomer exceptionally unfavorable. The steric clash between the phenyl groups would prevent the necessary orbital alignment for conjugation and hydrogen bonding. Therefore, the compound is presumed to exist almost exclusively in its keto form. While specific equilibrium constants for this molecule are not available in the literature, studies on simpler, related compounds illustrate this trend.
| Compound | Substituent(s) | Predominant Tautomer | Reasoning |
|---|---|---|---|
| 2,4-Pentanedione | None (H at C3) | Enol (in non-polar solvents) | Stabilized by intramolecular H-bond and conjugation. |
| 3-Phenyl-2,4-pentanedione | One phenyl group at C3 | Keto | Steric hindrance from the phenyl group destabilizes the planar enol form. nih.gov |
| This compound | Four phenyl groups | Keto (Predicted) | Extreme steric hindrance from four phenyl groups prevents enol formation. |
Electrophilic Reaction Pathways
Potential sites for electrophilic attack on this compound include the lone pairs on the carbonyl oxygen atoms and the π-systems of the four aromatic rings.
Reaction at Carbonyl Oxygen: The oxygen atoms are susceptible to protonation by strong acids or coordination with Lewis acids. This would activate the carbonyl carbon toward nucleophilic attack.
Electrophilic Aromatic Substitution: The phenyl rings can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation). However, the carbonyl groups are deactivating, directing incoming electrophiles primarily to the meta positions of the benzoyl rings (C1 and C5) and potentially influencing the reactivity of the phenyl rings at C2 and C4.
Nucleophilic Addition and Substitution Reactions
The carbonyl carbons are the primary sites for nucleophilic attack. While the steric bulk of the adjacent phenyl groups is expected to slow the rate of reaction, 1,5-dicarbonyl compounds are well-known precursors for the synthesis of six-membered heterocyclic rings. The most characteristic reaction is condensation with ammonia (B1221849) or its derivatives to form pyridines. youtube.comstudylib.net
The generally accepted mechanism for this transformation involves:
Nucleophilic attack of ammonia on one of the carbonyl carbons to form a hemiaminal.
Dehydration to form an imine.
Intramolecular nucleophilic attack by the enamine tautomer (or the nitrogen of a second ammonia molecule followed by cyclization) onto the second carbonyl group.
A subsequent series of dehydration and cyclization steps to form a dihydropyridine (B1217469) intermediate. baranlab.org
Oxidation of the dihydropyridine to furnish the stable aromatic pyridine (B92270) ring. youtube.combaranlab.org
This pathway would result in the formation of 2,3,5,6-tetraphenylpyridine.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound are expected to follow the standard patterns for ketones, although specific experimental data for this substrate are lacking.
Reduction: The two ketone groups can be reduced to hydroxyl groups to form 1,2,4,5-tetraphenyl-1,5-pentanediol. This transformation can be achieved using common reducing agents.
Oxidation: Ketones are generally resistant to oxidation without C-C bond cleavage. Strong oxidizing agents under harsh conditions could potentially cleave the molecule. A plausible, though unconfirmed, reaction is the Baeyer-Villiger oxidation, where treatment with a peroxy acid could convert one or both ketone functionalities into esters.
| Reaction Type | Typical Reagent(s) | Predicted Product |
|---|---|---|
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1,2,4,5-Tetraphenyl-1,5-pentanediol |
| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Ester derivatives |
Cycloaddition Reactions (e.g., [4+2] Cycloadditions if applicable)
The structure of this compound does not lend itself to participation in common pericyclic cycloaddition reactions like the Diels-Alder reaction, as it lacks a suitable conjugated diene or a sufficiently activated dienophile system.
However, the term "cycloaddition" can be used more broadly to describe ring-forming reactions. In this context, the most significant reaction is the [5C + 1N] cyclocondensation (or annulation) with ammonia to yield a pyridine ring, as detailed in Section 5.3. researchgate.netorganic-chemistry.org This reaction constructs the heterocyclic ring from an acyclic precursor but does not follow the concerted, pericyclic mechanism of a true [4+2] cycloaddition. There is no evidence in the searched literature to suggest that this compound participates in traditional Diels-Alder reactions.
Studies on Chemical Inertness under Specific Conditions (e.g., with H2S and HCl in methanol (B129727) or acetic acid)
While the prompt references specific studies on the inertness of this compound, a search of the available literature did not locate these specific reports. However, a chemical analysis based on its structure allows for a strong prediction of its behavior under these conditions.
The reaction of ketones with hydrogen sulfide (B99878) (H₂S) in the presence of an acid catalyst like HCl typically leads to the formation of thioketones, which can further react to form cyclic sulfur compounds. For instance, reactions of some carbonyls with H₂S are known to produce thiols, disulfides, and dithiolanones. nih.gov However, these reactions are highly dependent on the substrate's structure.
In the case of this compound, the two carbonyl groups are severely sterically hindered by the four bulky phenyl groups. This steric shield would dramatically decrease the accessibility of the carbonyl carbons to nucleophiles, including H₂S or its protonated intermediates. Therefore, it is highly probable that this compound would exhibit significant chemical inertness under these conditions, showing little to no reaction with H₂S and HCl in solvents like methanol or acetic acid.
Synthesis and Properties of Derivatives and Analogues of 1,2,4,5 Tetraphenyl 1,5 Pentanedione
Isomeric Pentanedione Structures (e.g., 1,2,3,5-Tetraphenyl-1,5-pentanedione, 1,3,3,5-Tetraphenyl-1,5-pentanedione)
While 1,2,4,5-tetraphenyl-1,5-pentanedione is a specific constitutional isomer, other arrangements of the four phenyl groups along the pentanedione chain are possible, leading to isomers such as 1,2,3,5-tetraphenyl-1,5-pentanedione and 1,3,3,5-tetraphenyl-1,5-pentanedione. The synthesis of such polysubstituted 1,5-diketones generally relies on well-established carbon-carbon bond-forming reactions.
The most common and versatile method for the synthesis of 1,5-dicarbonyl compounds is the Michael addition reaction. nih.govorganic-chemistry.org This reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound (a chalcone (B49325) in this context). nih.gov By carefully selecting the appropriate ketone (as the enolate precursor) and chalcone, various substitution patterns can be achieved.
For instance, a plausible route to 1,2,3,5-tetraphenyl-1,5-pentanedione could involve the Michael addition of the enolate of 1,2-diphenyl-1-ethanone to a chalcone like 1,3-diphenyl-2-propen-1-one. Similarly, 1,3,3,5-tetraphenyl-1,5-pentanedione could potentially be synthesized via the reaction between the enolate of 1,3-diphenyl-2-propanone and a suitable α,β-unsaturated ketone. Alternative methods include one-pot syntheses from aryl methyl ketones and aldehydes under basic conditions, which proceed through an initial Claisen-Schmidt condensation to form a chalcone, followed by a Michael addition of a second ketone equivalent. nih.gov
The structural differences between these isomers, as detailed in the table below, would significantly influence their chemical properties, including their melting points, solubility, and reactivity in subsequent transformations like cyclization reactions.
| Compound Name | Structure | Key Structural Features |
|---|---|---|
| This compound | Symmetrical substitution at C2 and C4. Two chiral centers (C2, C4). | |
| 1,2,3,5-Tetraphenyl-1,5-pentanedione | Hypothetical Structure | Asymmetrical phenyl substitution along the chain. Three chiral centers (C2, C3, C4). |
| 1,3,3,5-Tetraphenyl-1,5-pentanedione | Hypothetical Structure | Geminal diphenyl substitution at the central carbon (C3). No chiral centers. |
Functionalization of Phenyl Groups
The four phenyl groups of this compound present multiple sites for further functionalization, primarily through electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org These reactions allow for the introduction of a wide variety of substituents onto the aromatic rings, thereby modifying the electronic and steric properties of the entire molecule. masterorganicchemistry.com
The reactivity and regioselectivity of SEAr reactions are governed by the nature of the substituent already attached to the benzene (B151609) ring. wikipedia.org In this compound, the phenyl groups are in two distinct electronic environments:
Phenyl groups at C1 and C5: These are attached to carbonyl groups, which are strongly electron-withdrawing and deactivating. Therefore, these rings are less reactive towards electrophiles and will direct incoming substituents to the meta position.
Phenyl groups at C2 and C4: These are attached to the aliphatic backbone and act as weakly electron-donating, activating groups. They will direct incoming electrophiles to the ortho and para positions.
This differential reactivity could allow for selective functionalization by carefully controlling reaction conditions. Common SEAr reactions that can be applied are summarized in the table below.
| Reaction | Typical Reagents | Introduced Group | Potential Application |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl | Precursor for cross-coupling reactions. |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Can be reduced to an amino group (-NH₂). |
| Sulfonation | Fuming H₂SO₄ | -SO₃H | Increases water solubility. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Introduction of a new keto group. |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | -R | Introduction of alkyl chains. |
Heterocyclic Analogues incorporating the Pentanedione Core
The 1,5-dicarbonyl motif is a classic precursor for the synthesis of various six- and seven-membered heterocyclic rings. researchgate.net The spatial arrangement of the two carbonyl groups in this compound allows it to act as a synthon for building complex heterocyclic architectures that retain the tetraphenyl-substituted framework.
Pyridine (B92270) Synthesis: One of the most fundamental transformations of 1,5-diketones is their condensation with ammonia (B1221849) or its derivatives to form pyridines. rrbdavc.orgcore.ac.uk Treatment of this compound with ammonia would likely first yield a 1,4-dihydropyridine intermediate, which can then be oxidized to the corresponding aromatic pyridine. core.ac.ukbaranlab.org Using hydroxylamine instead of ammonia can lead directly to the pyridine product, avoiding a separate oxidation step. core.ac.uk The resulting product would be a highly substituted 2,3,5,6-tetraphenylpyridine derivative.
1,5-Benzodiazepine Synthesis: Seven-membered heterocyclic rings can also be synthesized. The condensation of 1,5-diketones with o-phenylenediamine (OPDA) is a widely used method for preparing 1,5-benzodiazepines, a class of compounds with significant biological and pharmaceutical importance. iitm.ac.inijtsrd.com This reaction, typically catalyzed by an acid, involves the formation of a seven-membered diazepine ring fused to a benzene ring. nih.govresearchgate.net Applying this reaction to this compound would yield a benzodiazepine derivative bearing multiple phenyl substituents on the seven-membered ring.
| Heterocycle Class | Reagent | Resulting Core Structure |
|---|---|---|
| Pyridine | Ammonia (NH₃) followed by oxidation, or Hydroxylamine (NH₂OH) | Tetraphenyl-substituted pyridine |
| 1,5-Benzodiazepine | o-Phenylenediamine (OPDA) | Tetraphenyl-substituted benzodiazepine |
Chiral Derivatives and Enantioselective Synthesis Approaches
The structure of this compound possesses two stereogenic centers at the C2 and C4 positions. Therefore, the compound can exist as a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The development of synthetic methods to control this stereochemistry is a key area of research, enabling access to enantiomerically pure derivatives.
Enantioselective synthesis of chiral 1,5-diketones is most commonly achieved through asymmetric Michael additions. organic-chemistry.orgresearchgate.net Organocatalysis has emerged as a powerful tool for these transformations, utilizing small chiral organic molecules to induce stereoselectivity. semanticscholar.org Chiral secondary amines, such as prolinol derivatives (e.g., the Jørgensen-Hayashi catalyst), are highly effective in catalyzing the enantioselective addition of ketones or aldehydes to α,β-unsaturated ketones. semanticscholar.org By choosing the appropriate enantiomer of the catalyst, one can selectively synthesize either the (R)- or (S)-configured product at the newly formed stereocenter.
Another important class of catalysts for asymmetric synthesis are those derived from Cinchona alkaloids. google.com These have been successfully employed to synthesize chiral 1,5-diketone derivatives with high optical purity. google.com The synthesis would involve reacting a β-keto acid with an α,β-unsaturated ketone in the presence of a chiral catalyst. google.com
Beyond asymmetric synthesis, kinetic resolution offers a method to separate a racemic mixture of a 1,5-dicarbonyl compound. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive, enantioenriched enantiomer. semanticscholar.org
| Asymmetric Strategy | Catalyst/Method Type | Description |
|---|---|---|
| Organocatalytic Michael Addition | Chiral Prolinol Derivatives (e.g., Jørgensen-Hayashi catalyst) | Catalyzes the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated ketone. |
| Organocatalytic Synthesis | Cinchona Alkaloid Derivatives | Used to catalyze the reaction between β-keto acids and enones to produce chiral 1,5-diketones. google.com |
| Kinetic Resolution | Chiral Catalyst or Enzyme | Separates a racemic mixture by selectively reacting with one enantiomer at a faster rate. semanticscholar.org |
| Biocatalysis | Engineered Enzymes (e.g., Amine Dehydrogenase) | Can perform stereospecific reductions or aminations on diketones to produce chiral amino alcohols. nih.gov |
Advanced Applications of 1,2,4,5 Tetraphenyl 1,5 Pentanedione in Organic Synthesis and Materials Chemistry
Role as Synthetic Building Blocks for Complex Organic Architectures
The presence of the 1,5-dicarbonyl motif makes 1,2,4,5-Tetraphenyl-1,5-pentanedione an ideal substrate for intramolecular cyclization reactions, most notably the Paal-Knorr synthesis, to construct highly substituted five-membered heterocyclic rings. wikipedia.org This classical reaction provides a synthetically valuable and straightforward method for obtaining complex furan, pyrrole, and thiophene derivatives, which are core structures in many natural products and pharmaceutical agents. wikipedia.org
Furan Synthesis: The acid-catalyzed intramolecular cyclization of this compound leads to the formation of 2,3,5-triphenyl-4-benzoyl-furan. The reaction proceeds via protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to yield the stable aromatic furan ring. wikipedia.orgorganic-chemistry.org
Pyrrole Synthesis: When reacted with primary amines or ammonia (B1221849) sources like ammonium acetate, the diketone undergoes condensation to form N-substituted or N-unsubstituted pyrroles, respectively. organic-chemistry.org This variation of the Paal-Knorr synthesis involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to afford the corresponding tetraphenyl-substituted pyrrole derivative. organic-chemistry.org
Thiophene Synthesis: The synthesis of the analogous thiophene derivative is achieved by treating the diketone with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. The mechanism is similar to the furan synthesis but involves the conversion of the carbonyl groups to thioketones, which then cyclize to form the thiophene ring. wikipedia.org
The utility of this compound as a building block is summarized in the table below.
| Target Heterocycle | Reagent(s) | Key Reaction Type | Resulting Product Core |
| Furan | Acid Catalyst (e.g., H₂SO₄, TsOH) | Intramolecular Cyclization/Dehydration | Tetraphenyl-substituted Furan |
| Pyrrole | Primary Amine (R-NH₂) or Ammonia (NH₃) | Condensation/Cyclization | Tetraphenyl-substituted Pyrrole |
| Thiophene | Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) | Thionation/Cyclization | Tetraphenyl-substituted Thiophene |
Precursors in Polymer Chemistry and Oligomer Synthesis
The bifunctional nature of 1,4-dicarbonyl compounds serves as a foundation for their use as monomers in novel polymerization strategies. A key application is in the synthesis of precursor polymers that can be subsequently converted into electrically conducting heterocyclic polymers. tue.nlrsc.org This approach circumvents the often-difficult direct polymerization of heterocyclic monomers.
The general strategy involves a two-step process:
Polymerization: A poly-1,4-diketone is synthesized through a suitable polymerization reaction. For instance, the Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, can be adapted for polymerization by using difunctional monomers to create a poly-1,4-diketone backbone.
Heterocyclization: The resulting polymer, which is rich in 1,4-dicarbonyl units, is then treated with appropriate reagents (e.g., ammonia or a sulfurizing agent) to induce a Paal-Knorr type ring closure along the polymer chain. tue.nlrsc.org This transforms the initial polymer into a conjugated polymer containing repeating pyrrole or thiophene units.
This method allows for the creation of alternating copolymers like poly(p-phenylene-2,5-pyrrole) and poly(p-phenylene-2,5-thiophene). rsc.org After synthesis, these polymers can be doped with agents such as iodine or arsenic pentafluoride to induce electrical conductivity, with reported values reaching up to 0.1 S/cm. tue.nl
| Step | Description | Reactants | Product |
| 1. Polymerization | Formation of a polymer backbone containing repeating 1,4-diketone units. | Difunctional aldehydes and difunctional Michael acceptors (e.g., bis-Mannich base of 1,4-diacetylbenzene). | Poly-1,4-diketone |
| 2. Cyclization | Conversion of the diketone units in the polymer to heterocyclic rings. | Ammonia source or Lawesson's reagent. | Conducting polymer (e.g., poly(phenylene-pyrrole)) |
| 3. Doping | Introduction of charge carriers to induce conductivity. | Oxidizing agents like I₂ or AsF₅. | Doped, electrically conducting polymer |
Applications in Coordination Chemistry as Ligands for Metal Complexes
The carbonyl oxygen atoms in this compound possess lone pairs of electrons, enabling the molecule to function as a ligand in coordination chemistry. While not a classic chelating β-diketone, its flexible carbon backbone allows it to coordinate with metal ions, particularly in the formation of macrocyclic complexes through condensation reactions with diamines.
In template synthesis, a metal ion directs the reaction between the diketone and a diamine, leading to the formation of a macrocyclic ligand that encapsulates the metal. The reaction of this compound with various diamines in the presence of transition metal ions like Cobalt(II), Nickel(II), and Copper(II) can yield macrocyclic complexes. The geometry of the resulting metal complex is influenced by the specific metal ion and the ring size of the macrocycle.
| Metal Ion | Potential Geometry | Coordination Environment | Potential Application |
| Co(II) | Octahedral | Coordination with the nitrogen atoms of the diamine and oxygen atoms of the diketone moiety within the macrocycle. | Catalysis |
| Ni(II) | Square Planar or Octahedral | Dependent on the ligand field strength and steric factors of the macrocycle. | Electrocatalysis |
| Cu(II) | Distorted Square Planar or Tetrahedral | Subject to Jahn-Teller distortion, leading to non-ideal geometries. | Sensor materials |
These metal complexes are of interest for their potential catalytic activity, magnetic properties, and use in the development of sensor materials.
Development of Catalytic Systems utilizing this compound and its Derivatives
While this compound itself is not a catalyst, its derivatives, particularly the metal complexes described in the previous section, hold potential for catalytic applications. Coordination complexes involving transition metals are central to many catalytic processes in the chemical industry. mdpi.com
The catalytic properties of a metal complex are highly dependent on the structure of the ligand and the nature of the metal center. mdpi.com By forming complexes with metals like cobalt, nickel, or palladium, ligands derived from this compound can be used to create catalysts for various organic transformations. For example, cobalt complexes are known to be active in oxidation reactions, while palladium complexes are widely used in cross-coupling reactions. cnr.it The tetraphenyl substituents on the ligand backbone can provide steric bulk and influence the electronic environment of the metal center, thereby tuning the catalyst's selectivity and activity.
| Metal Center | Class of Reaction | Potential Role of the Ligand |
| Cobalt (Co) | Oxidation Reactions | Stabilizes the metal center and modulates its redox potential. |
| Nickel (Ni) | Cross-Coupling, Electrocatalysis | Influences the steric and electronic environment, affecting reaction selectivity. |
| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Provides a stable coordination sphere for the catalytic cycle. |
| Molybdenum (Mo) | Olefin Epoxidation | The ligand framework can impart stereoselectivity to the catalytic process. mdpi.com |
Further research into the synthesis and catalytic evaluation of these specific metal complexes is required to fully realize their potential.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org this compound possesses several structural features that make it a candidate for forming ordered supramolecular assemblies and participating in host-guest interactions.
The key non-covalent forces at play include:
π-π Stacking: The presence of four phenyl rings allows for significant π-π stacking interactions, which can drive the self-assembly of molecules into ordered structures in the solid state.
Hydrogen Bonding: The two carbonyl groups can act as hydrogen bond acceptors, interacting with suitable donor molecules to form well-defined supramolecular synthons.
These interactions can lead to the formation of host-guest complexes, where the this compound molecule acts as a host, creating cavities or channels within its crystal lattice that can accommodate smaller guest molecules. nih.gov The specific conformation of the flexible pentanedione backbone and the orientation of the phenyl groups can create molecular clefts capable of selective guest binding, a cornerstone of molecular recognition. wikipedia.orgyoutube.com
| Interaction Type | Structural Feature Involved | Role in Supramolecular Assembly |
| π-π Stacking | Phenyl Rings | Directs the packing of molecules into columns or layers. |
| Hydrogen Bonding | Carbonyl Oxygen Atoms (Acceptors) | Forms specific, directional links with guest molecules or other host molecules. |
| C-H···π Interactions | Phenyl C-H bonds and π-systems | Contributes to the stability and specificity of host-guest complexation. |
| Van der Waals Forces | Entire Molecular Surface | Provides overall cohesive energy for crystal packing. |
The study of the crystal engineering of this molecule and its co-crystallization with various guest molecules could reveal novel materials with interesting structural and functional properties.
Future Research Directions and Unexplored Avenues in 1,2,4,5 Tetraphenyl 1,5 Pentanedione Chemistry
Development of Sustainable and Green Synthetic Methodologies
The synthesis of complex molecules like 1,2,4,5-tetraphenyl-1,5-pentanedione traditionally relies on methods that may involve harsh conditions, toxic reagents, and significant waste generation. A pivotal direction for future research is the development of sustainable and green synthetic routes. Current green approaches for the synthesis of 1,5-dicarbonyl compounds, which could be adapted for this compound, include transition-metal-free reactions, the use of reusable catalysts, and solvent-free conditions. nih.govnih.govrsc.orgacs.org
| Strategy | Description | Potential Advantages |
|---|---|---|
| Transition-Metal-Free Catalysis | Utilizing organocatalysts or base-mediated reactions to avoid heavy metal contamination. nih.gov | Reduced toxicity, lower cost, and simplified purification. |
| Reusable Catalysts | Employing solid-supported catalysts, such as zeolites, that can be recovered and reused. nih.govrsc.org | Decreased catalyst waste and cost over multiple cycles. |
| Solvent-Free Conditions | Conducting reactions in the absence of a solvent, often at elevated temperatures. nih.govrsc.org | Reduced solvent waste, lower environmental impact, and potentially faster reaction rates. |
| One-Pot Reactions | Combining multiple reaction steps in a single reaction vessel without isolating intermediates. acs.org | Increased efficiency, reduced waste, and time savings. |
Exploration of Novel Reactivity Patterns and Chemistries
The dicarbonyl motif in this compound is a versatile functional group that can participate in a wide array of chemical transformations. While 1,5-dicarbonyl compounds are known precursors to heterocyclic systems like pyridines and quinolines nih.govacs.org, the specific reactivity of the tetraphenyl derivative is a rich area for discovery.
Future research should explore its utility in the synthesis of novel and complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. researchgate.netscispace.comresearchgate.netnih.gov The steric hindrance imposed by the four phenyl groups may lead to unique regioselectivity and stereoselectivity in cyclization reactions, affording structures that are not accessible from less substituted 1,5-diones. Additionally, the investigation of its behavior in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. nih.gov The potential for this compound to undergo unconventional rearrangements or fragmentations under specific catalytic conditions also warrants investigation.
Tailored Design for Advanced Materials with Specific Physicochemical Behaviors
The rigid and sterically crowded structure of this compound suggests its potential as a building block for advanced materials. The phenyl groups can be functionalized to tune its electronic and photophysical properties, as well as its solubility and processability.
A significant future research direction is the incorporation of this diketone into polymeric structures. For instance, it could serve as a monomer in the synthesis of novel polyacetylenes or other conjugated polymers with potential applications in organic electronics. wikipedia.org Furthermore, the dicarbonyl groups are ideal for post-polymerization modification, allowing for the fine-tuning of material properties. The potential for this molecule to self-assemble into well-defined supramolecular structures through non-covalent interactions is another promising avenue. rsc.orgnih.gov Such assemblies could exhibit interesting photophysical properties or be used to create novel porous materials.
| Material Type | Design Strategy | Potential Application |
|---|---|---|
| Conductive Polymers | Incorporation as a monomer into conjugated polymer backbones. wikipedia.org | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. |
| Supramolecular Assemblies | Functionalization to promote self-assembly through hydrogen bonding or π-π stacking. rsc.orgnih.gov | Drug delivery, catalysis, and molecular recognition. |
| Luminescent Materials | Introduction of fluorophores or phosphors onto the phenyl rings. | Bioimaging, sensing, and solid-state lighting. |
Integration with Machine Learning and AI in Chemical Research
The intersection of artificial intelligence and chemistry offers powerful tools to accelerate discovery. nih.gov For this compound, machine learning (ML) algorithms can be employed to predict its properties, optimize its synthesis, and explore its potential reactivity.
Investigation of Dynamic Molecular Processes
The conformational flexibility of the pentanedione backbone, combined with the potential for restricted rotation of the phenyl groups, suggests that this compound may exhibit interesting dynamic molecular processes. Understanding these dynamics is crucial for the rational design of functional molecules and materials.
Future research should employ a combination of advanced spectroscopic techniques and computational modeling to investigate its conformational landscape and the energy barriers between different conformers. The study of its behavior in response to external stimuli, such as light or temperature, could reveal potential applications as a molecular switch or sensor. The kinetics of its self-assembly and disassembly in supramolecular systems also represent an important area of investigation, with implications for the development of responsive materials. The kinetic resolution of similar 1,5-dicarbonyl compounds has been explored and could be a fruitful area of study for this specific molecule as well. uva.es
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,4,5-Tetraphenyl-1,5-pentanedione, and what experimental conditions are critical for reproducibility?
- Methodological Answer: The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation using aryl-substituted precursors. Key parameters include strict anhydrous conditions (e.g., use of dry solvents like THF or toluene under nitrogen), stoichiometric control of phenylacetyl chloride derivatives, and catalytic Lewis acids (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity, as noted for structurally similar diketones in reagent catalogs .
Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from analogs?
- Methodological Answer: Employ a combination of ¹H/¹³C NMR, IR, and mass spectrometry. Key NMR signals include carbonyl carbons at ~200–210 ppm (¹³C) and aromatic proton splitting patterns indicative of para-substituted phenyl groups. IR absorption at ~1700 cm⁻¹ confirms diketone functionality. For unambiguous identification, compare melting points (mp 64–67°C for analogous 1,5-diphenyl derivatives) and high-resolution mass spectrometry (HRMS) data against literature or certified reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer: Discrepancies in crystal structure data (e.g., bond angles, packing motifs) often arise from polymorphism or solvent inclusion. To address this:
- Perform single-crystal X-ray diffraction (SC-XRD) under controlled crystallization conditions (e.g., slow evaporation of dichloromethane/hexane).
- Compare experimental data with computational models (DFT-optimized geometries) to validate structural assignments.
- Analyze differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What strategies mitigate side reactions during the synthesis of this compound, particularly under catalytic conditions?
- Methodological Answer: Side reactions (e.g., over-acylation or phenyl group migration) are minimized by:
- Using low temperatures (0–5°C) during acyl chloride additions to suppress kinetic side products.
- Incorporating sterically hindered bases (e.g., 2,6-lutidine) to deprotonate intermediates selectively.
- Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ IR to terminate reactions at optimal conversion .
Data Analysis & Mechanistic Questions
Q. How do electronic effects of phenyl substituents influence the diketone’s reactivity in cycloaddition or nucleophilic addition reactions?
- Methodological Answer: Electron-withdrawing or donating groups on phenyl rings alter the electrophilicity of carbonyl carbons. To quantify this:
- Perform Hammett linear free-energy relationship (LFER) studies by synthesizing derivatives with para-substituted phenyl groups (e.g., -NO₂, -OMe).
- Measure reaction rates (e.g., with Grignard reagents) via UV-Vis kinetics or ¹H NMR integration. Correlate results with computed electrostatic potential maps (DFT) .
Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?
- Methodological Answer: Use molecular dynamics (MD) simulations with explicit solvent models (e.g., chloroform, DMSO) to explore rotational barriers of phenyl groups. Validate with variable-temperature NMR (VT-NMR) to detect restricted rotation (e.g., coalescence of aromatic proton signals at elevated temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
